molecular formula C7H7ClN2O5 B14630486 Pyridinium, 4-cyano-1-methoxy-, perchlorate CAS No. 54326-14-6

Pyridinium, 4-cyano-1-methoxy-, perchlorate

Cat. No.: B14630486
CAS No.: 54326-14-6
M. Wt: 234.59 g/mol
InChI Key: OFIVQPOQLXZRPC-UHFFFAOYSA-M
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Description

Pyridinium, 4-cyano-1-methoxy-, perchlorate is a quaternary ammonium salt that belongs to the class of pyridinium compounds. These compounds are characterized by a pyridine ring in which the nitrogen atom is positively charged. The presence of the 4-cyano and 1-methoxy substituents, along with the perchlorate counterion, gives this compound unique chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 4-cyano-1-methoxy-, perchlorate typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-cyano-1-methoxypyridine with an alkylating agent such as methyl iodide in the presence of a base. The resulting quaternary ammonium salt is then treated with perchloric acid to form the perchlorate salt .

Industrial Production Methods

Industrial production of pyridinium salts often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of solvents, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-cyano-1-methoxy-, perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinium compounds .

Mechanism of Action

The mechanism of action of pyridinium, 4-cyano-1-methoxy-, perchlorate involves its interaction with molecular targets such as enzymes and cellular membranes. The positively charged pyridinium ring can interact with negatively charged sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can disrupt membrane integrity, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 4-cyano-1-methyl-, perchlorate
  • Pyridinium, 4-cyano-1-ethyl-, perchlorate
  • Pyridinium, 4-cyano-1-propyl-, perchlorate

Uniqueness

Pyridinium, 4-cyano-1-methoxy-, perchlorate is unique due to the presence of the methoxy group at the 1-position, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its methyl, ethyl, or propyl counterparts.

Properties

CAS No.

54326-14-6

Molecular Formula

C7H7ClN2O5

Molecular Weight

234.59 g/mol

IUPAC Name

1-methoxypyridin-1-ium-4-carbonitrile;perchlorate

InChI

InChI=1S/C7H7N2O.ClHO4/c1-10-9-4-2-7(6-8)3-5-9;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

OFIVQPOQLXZRPC-UHFFFAOYSA-M

Canonical SMILES

CO[N+]1=CC=C(C=C1)C#N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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